molecular formula C7H6BrN3O2 B1384617 3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 1310320-89-8

3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No. B1384617
M. Wt: 244.05 g/mol
InChI Key: KJLOYGIEHTZFSS-UHFFFAOYSA-N
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Description

“3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one” is a chemical compound. It is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of “3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one” is characterized by the presence of bromine, hydroxy, and methyl groups attached to a pyrazolo[1,5-a]pyrimidin-5(4H)-one core .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Derivatives: Research by Elotmani et al. (2001) demonstrates the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives, including 2-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidines, which are closely related to the compound . These derivatives were created using condensation reactions and their structures were determined through spectroscopic measurements (Elotmani et al., 2001).
  • X-Ray Analysis: Clayton et al. (1980) conducted X-ray analysis of similar pyrazolo[1,5-a]pyrimidine derivatives, which is essential for understanding the structural aspects of these compounds (Clayton et al., 1980).

Chemical Reactivity and Synthesis Improvement

  • Improved Synthesis Methods: Catalano et al. (2015) discovered an intermediate that allows for efficient functionalization of the pyrazolo[1,5-a]pyrimidine scaffold, enhancing the synthesis of derivatives with unique substituents (Catalano et al., 2015).
  • Microwave-Assisted Synthesis: Jismy et al. (2021) reported an efficient microwave-assisted synthesis method for 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives, highlighting the utility of this compound in advanced synthetic techniques (Jismy et al., 2021).

Potential Therapeutic Applications

  • Anti-Inflammatory Properties: Auzzi et al. (1983) synthesized pyrazolo[1,5-a]pyrimidines to study their anti-inflammatory properties, indicating the potential therapeutic applications of these compounds (Auzzi et al., 1983).

Biological and Pharmacological Evaluation

  • Inhibitory Properties: Novinson et al. (1975) synthesized and evaluated pyrazolo[1,5-a]pyrimidines as cAMP phosphodiesterase inhibitors, providing insight into their biological activity (Novinson et al., 1975).

Safety And Hazards

When handling “3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one”, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place .

Future Directions

The future directions for “3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one” could involve further investigations into its potential as a neuroprotective and anti-neuroinflammatory agent . It could also involve exploring its potential in the treatment of various neurodegenerative diseases, such as Alzheimer’s disease (AD), Huntington’s disease (HD), Parkinson’s disease (PD), Amyotrophic lateral sclerosis (ALS), ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

3-bromo-7-hydroxy-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O2/c1-3-6(8)7-9-4(12)2-5(13)11(7)10-3/h2,13H,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLOYGIEHTZFSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=O)NC2=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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